MK-9470 was developed by Merck Research Laboratories and has been extensively studied for its potential applications in clinical and preclinical settings. Its classification as an inverse agonist indicates that it not only binds to the CB1 receptor but also decreases its activity, contrasting with agonists that activate the receptor. The compound's high affinity for CB1R is evidenced by its low inhibitory concentration (IC50) of approximately 0.7 nM .
The synthesis of MK-9470 involves multiple steps, typically starting from the precursor compound N-((2S,3S)-3-(3-cyano-phenyl)-4-(4-hydroxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide. The synthesis process includes:
MK-9470 has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. Its molecular formula is C₁₈H₁₈ClN₂O₂, and it features:
The detailed structure can be represented as follows:
MK-9470 participates in various chemical reactions primarily related to its binding interactions with CB1 receptors:
The mechanism of action of MK-9470 is centered on its role as an inverse agonist at the CB1 receptor:
MK-9470 has significant applications in both research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2